molecular formula W99 B1168352 フィルグラスチム CAS No. 121181-53-1

フィルグラスチム

カタログ番号 B1168352
CAS番号: 121181-53-1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a crucial role in hematopoiesis by stimulating the proliferation, differentiation, and activation of neutrophil progenitor cells. It is identical to natural human G-CSF except for an N-terminal methionine residue and the absence of glycosylation. Its primary application has been in treating various neutropenic conditions, enhancing neutrophil recovery, and reducing morbidity in patients under chemotherapy or those with severe chronic neutropenia, including Kostmann's syndrome and cyclic neutropenia. The most common adverse effect noted is mild to moderate medullary bone pain, which can typically be managed with simple analgesics without discontinuing treatment (Frampton, Lee, & Faulds, 2012).

Synthesis Analysis

Filgrastim synthesis involves recombinant DNA technology, where the human G-CSF gene is inserted into the appropriate expression vector and expressed in a bacterial system. This process yields a non-glycosylated protein, which is structurally similar to the natural human G-CSF except for the addition of an N-terminal methionine residue due to the expression in E. coli. This technological achievement has enabled the large-scale production of filgrastim for therapeutic use, demonstrating its critical role in supporting chemotherapy treatments and managing conditions of neutropenia (Welte et al., 1996).

Molecular Structure Analysis

The molecular structure of filgrastim is characterized by the absence of glycosylation and the presence of an N-terminal methionine residue. These differences from endogenous G-CSF do not affect its biological activity. Filgrastim binds to the G-CSF receptor on neutrophil progenitor cells, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival, essential for effective neutrophil production and function. The structural analysis of filgrastim has been crucial in understanding its interaction with the G-CSF receptor and its subsequent pharmacodynamic effects (Krzyzanski et al., 2010).

Chemical Reactions and Properties

Filgrastim's primary chemical property is its ability to bind specifically to the G-CSF receptor, a process that is central to its mechanism of action. This interaction stimulates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the proliferation and differentiation of neutrophils. The recombinant nature of filgrastim means that it is produced through a bacterial expression system, leading to a product that is not glycosylated, unlike the naturally occurring human G-CSF. This lack of glycosylation does not impact its biological efficacy but does distinguish it chemically from its endogenous counterpart.

Physical Properties Analysis

The physical properties of filgrastim, such as its solubility and stability, are influenced by its recombinant nature and the absence of glycosylation. Filgrastim is formulated as a sterile, clear, colorless, preservative-free liquid for injection, demonstrating its solubility in aqueous solutions suitable for medical administration. Its stability is maintained under refrigeration, with a shelf life that ensures its efficacy over an extended period. The formulation and packaging of filgrastim are designed to maintain its physical integrity and biological activity until administration (Scaramuzza et al., 2012).

科学的研究の応用

1. 癌患者の発熱性好中球減少症の予防 フィルグラスチムは、最初の顆粒球コロニー刺激因子 (G-CSF) であり、米国食品医薬品局 (FDA) によって好中球減少症の治療薬として承認されました {svg_1}. これは、骨髄抑制性化学療法に関連する深刻な副作用である発熱性好中球減少症を予防するために使用されます {svg_2}.

2. 急性骨髄性白血病 (AML) の治療 フィルグラスチムは、誘導療法または強化療法を受けている AML 患者における好中球回復までの時間と発熱期間を短縮するために使用されます {svg_3}.

3. 重症慢性好中球減少症 (SCN) の治療 フィルグラスチムは、SCN 患者の重症好中球減少症の後遺症の発生率と期間を短縮するために使用されます {svg_4}.

4. 自己末梢血幹細胞の動員 フィルグラスチムは、末梢血幹細胞 (PBPC) 採取と治療を受ける患者における自己末梢血幹細胞を動員するために使用されます {svg_5}.

骨髄移植後化学療法

フィルグラスチムは、骨髄移植後に骨髄移植用化学療法を受けた非骨髄性悪性腫瘍患者の好中球減少症の期間と好中球減少症関連の臨床的後遺症を短縮するために使用されます {svg_6}.

放射線被曝後の治療

フィルグラスチムは、骨髄抑制量の放射線に急性暴露された患者 (急性放射線症候群の造血系症候群) の生存率を高めるために使用されます {svg_7}.

バイオシミラー開発

フィルグラスチムのバイオシミラーバージョンは、フィルグラスチムと同等の有効性を持つように開発されています {svg_8}. これにより、患者は、この重要な治療法を低価格で利用できるようになりました {svg_9}.

ペグフィルグラスチム開発

ペグフィルグラスチムは、フィルグラスチムのペグ化形態であり、化学療法が白血球レベルに与える悪影響を軽減するために開発されました {svg_10}. これは、がん治療を変革し、市場で重要な薬剤となっています {svg_11}.

作用機序

Target of Action

Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of Filgrastim are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .

Mode of Action

Filgrastim mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . Filgrastim also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .

Biochemical Pathways

Filgrastim acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . Filgrastim enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .

Pharmacokinetics

Filgrastim exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of Filgrastim are achieved within 2 to 8 hours . The clearance of Filgrastim decreases with increased dosing, suggesting that one of the clearance pathways for Filgrastim is saturated at high serum concentrations .

Result of Action

The primary result of Filgrastim’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .

Action Environment

The efficacy of Filgrastim can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics

Safety and Hazards

Filgrastim may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and requires immediate medical attention . The most commonly reported adverse event (AE) with filgrastim was bone pain .

生化学分析

Biochemical Properties

Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. Filgrastim interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .

Cellular Effects

Filgrastim exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, filgrastim enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. Filgrastim also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .

Molecular Mechanism

The molecular mechanism of action of filgrastim involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. Filgrastim also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of filgrastim can vary over time. Filgrastim is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that filgrastim can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of filgrastim can influence its efficacy and potency in laboratory experiments .

Dosage Effects in Animal Models

The effects of filgrastim vary with different dosages in animal models. At low doses, filgrastim can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, filgrastim may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing filgrastim dosing regimens in clinical settings .

Metabolic Pathways

Filgrastim is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. Filgrastim also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .

Transport and Distribution

Filgrastim is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. Filgrastim can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of filgrastim are critical for its therapeutic efficacy and overall biological activity .

Subcellular Localization

Filgrastim is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. Filgrastim may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of filgrastim’s effects on hematopoietic cells and immune responses .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Filgrastim involves the recombinant DNA technology to produce the protein. The gene encoding for Filgrastim is inserted into a host organism, such as E. coli, which then produces the protein through fermentation. The protein is then purified and formulated into the final drug product.", "Starting Materials": [ "E. coli bacteria", "Plasmid containing the gene for Filgrastim", "Culture media for bacterial growth", "Purification reagents" ], "Reaction": [ "1. Transformation of E. coli with the plasmid containing the gene for Filgrastim", "2. Culturing of transformed E. coli in culture media to allow for protein expression", "3. Harvesting of bacterial cells and lysis to release the protein", "4. Purification of the protein using chromatography techniques", "5. Formulation of the purified protein into the final drug product" ] }

CAS番号

121181-53-1

分子式

W99

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。